molecular formula C22H18FN3O4 B2717846 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448043-19-3

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2717846
CAS No.: 1448043-19-3
M. Wt: 407.401
InChI Key: BTWGLWRFBKAFJQ-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O4 and its molecular weight is 407.401. The purity is usually 95%.
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Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the structure, synthesis, and biological activity of this compound, supported by data tables and research findings.

Structural Characteristics

The compound features several notable structural elements:

  • Benzo[d][1,3]dioxole moiety : Known for its electron-rich nature, enhancing biological interactions.
  • But-2-yn-1-yl linker : Provides flexibility and reactivity.
  • Pyrazole ring : Often associated with various pharmacological activities.

Chemical Formula : C24_{24}H23_{23}N3_3O6_6
Molecular Weight : 449.5 g/mol

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved by reacting catechol with formaldehyde under acidic conditions.
  • Introduction of the But-2-yn-1-yl Linker : This is often accomplished through a Sonogashira coupling reaction involving an alkyne and an aryl halide in the presence of a palladium catalyst.
  • Formation of the Pyrazole Ring : Various methods can be employed to introduce the pyrazole structure.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor in various pathways related to inflammation and cancer.

The biological activity is primarily attributed to:

  • Inhibition of Enzymatic Activity : The compound may act on specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : Potential interaction with receptors that mediate cellular responses related to cancer progression.

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar compounds or derivatives:

StudyCompoundActivityIC50 Value
Compound ACytotoxicity against MCF-7 cells4.36 µM
Compound BAntimicrobial activityMIC = 31.25 µg/mL
Compound CAnti-inflammatory effectsNot specified

Notable Findings

  • Cytotoxicity : Compounds similar to this compound have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer).
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects, indicating a broad spectrum of biological activity.
  • Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole moiety may enhance anti-inflammatory actions through modulation of specific pathways.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4/c1-26-19(13-18(25-26)15-4-6-16(23)7-5-15)22(27)24-10-2-3-11-28-17-8-9-20-21(12-17)30-14-29-20/h4-9,12-13H,10-11,14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWGLWRFBKAFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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